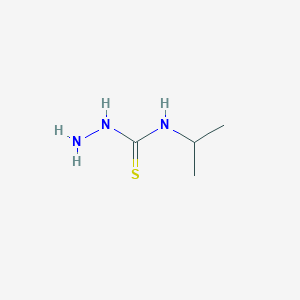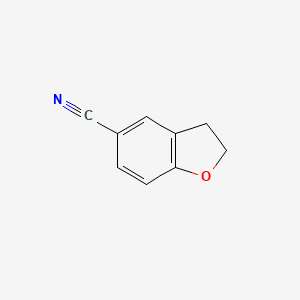
4-Isopropyl-3-Thiosemicarbazid
Übersicht
Beschreibung
4-Isopropyl-3-thiosemicarbazide is a useful research compound. Its molecular formula is C4H11N3S and its molecular weight is 133.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isopropyl-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isopropyl-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antiparasitäre Anwendungen
Thiosemicarbazid-Derivate wurden auf ihr Potenzial zur Behandlung von Krankheiten untersucht, die durch Bakterien und Parasiten verursacht werden. Die Synthese neuer Verbindungen aus Thiosemicarbazid und die Bewertung ihrer biologischen Aktivität hat vielversprechende Ergebnisse gezeigt. Diese Verbindungen zeigen signifikante antimikrobielle und antiparasitäre Aktivitäten, die entscheidend für die Entwicklung neuer Pharmakotherapien sein könnten .
Nematoden-tötendes Potenzial
Forschungen haben gezeigt, dass Thiosemicarbazid-Derivate wirksam gegen Nematoden der Gattung Rhabditis sp. sein können. Dieses nematoden-tötende Potenzial ist besonders wichtig für landwirtschaftliche Anwendungen, bei denen Nematodenbefall die Ernteerträge stark beeinträchtigen kann .
Antioxidative Eigenschaften
Die antioxidative Aktivität von Thiosemicarbazid-Derivaten ist bemerkenswert, da sie bei Infektionen mit pathogenen Mikroorganismen zur Beseitigung freier Radikale beiträgt. Diese Eigenschaft kann bei der Entwicklung von Behandlungen genutzt werden, die die Neutralisierung von oxidativem Stress erfordern .
Nichtlineare optische (NLO) Anwendungen
Thiosemicarbazid-Derivate wurden auf ihre nichtlinearen optischen Aktivitäten untersucht. Sie versprechen Anwendungen wie optische Leistungsbegrenzung und optische Sensoren, die für die Herstellung photonischer und optoelektronischer Geräte unerlässlich sind. Die Untersuchung ihres Kristallwachstums und ihrer Charakterisierung hat ihre Eignung für NLO-Anwendungen gezeigt .
Tuberkulostatika-Aktivität
Neue Derivate von Thiosemicarbazid wurden mit dem Schwerpunkt auf tuberkulostatika-Aktivität synthetisiert. Diese Verbindungen wurden auf ihre Wirksamkeit gegen Tuberkulose optimiert und zeigen die Vielseitigkeit von Thiosemicarbazid in der pharmazeutischen Chemie .
Kristallwachstum und -charakterisierung
Das Wachstum von Einkristallen aus Thiosemicarbazid-Derivaten wurde auf ihre potenzielle Verwendung in verschiedenen wissenschaftlichen Anwendungen untersucht. Die Charakterisierung dieser Kristalle kann zu Fortschritten in der Materialwissenschaft führen, insbesondere bei der Entwicklung neuer Materialien für elektronische und optische Anwendungen .
Wirkmechanismus
Target of Action
The primary target of 4-Isopropyl-3-thiosemicarbazide is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with its target, human carbonic anhydrase, and inhibits its activity
Biochemical Pathways
The inhibition of carbonic anhydrase by 4-Isopropyl-3-thiosemicarbazide affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and ion transport.
Result of Action
The inhibition of carbonic anhydrase by 4-Isopropyl-3-thiosemicarbazide can lead to a decrease in the production of bicarbonate ions . This could potentially disrupt cellular pH regulation and ion transport, leading to cytotoxic effects. In fact, some studies have shown that the compound exhibits cytotoxic activity against certain cancer cell lines .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Isopropyl-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with human carbonic anhydrase IX, an enzyme involved in the regulation of pH in tissues and cells . The interaction between 4-Isopropyl-3-thiosemicarbazide and carbonic anhydrase IX involves binding to the enzyme’s active site, inhibiting its activity, and thereby affecting cellular pH regulation . Additionally, 4-Isopropyl-3-thiosemicarbazide has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .
Cellular Effects
4-Isopropyl-3-thiosemicarbazide has been observed to influence various cellular processes and functions. In cancer cell lines, such as U87 (glioblastoma) and HeLa (cervical cancer), 4-Isopropyl-3-thiosemicarbazide exhibits cytotoxic effects, leading to reduced cell viability and proliferation . The compound affects cell signaling pathways, including those involved in apoptosis and cell cycle regulation . It has been shown to induce the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death . Furthermore, 4-Isopropyl-3-thiosemicarbazide impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced energy production .
Molecular Mechanism
The molecular mechanism of action of 4-Isopropyl-3-thiosemicarbazide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the active sites of enzymes such as carbonic anhydrase IX, inhibiting their activity and disrupting cellular pH regulation . Additionally, 4-Isopropyl-3-thiosemicarbazide interacts with DNA and RNA, leading to changes in gene expression and the activation of apoptotic pathways . The compound’s ability to inhibit key metabolic enzymes further contributes to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropyl-3-thiosemicarbazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-Isopropyl-3-thiosemicarbazide in in vitro studies has shown sustained cytotoxic effects on cancer cells, with continued inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over extended periods, demonstrating its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 4-Isopropyl-3-thiosemicarbazide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 4-Isopropyl-3-thiosemicarbazide can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects .
Metabolic Pathways
4-Isopropyl-3-thiosemicarbazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound inhibits key metabolic enzymes, such as carbonic anhydrase IX, leading to altered metabolic flux and reduced energy production . Additionally, 4-Isopropyl-3-thiosemicarbazide affects the levels of metabolites involved in glycolysis and the tricarboxylic acid cycle, further disrupting cellular energy homeostasis . These metabolic effects contribute to the compound’s cytotoxicity and its potential as an anticancer agent .
Transport and Distribution
The transport and distribution of 4-Isopropyl-3-thiosemicarbazide within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 4-Isopropyl-3-thiosemicarbazide can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its solubility and affinity for specific cellular compartments . These factors determine the compound’s bioavailability and its effectiveness in targeting specific cells or tissues .
Subcellular Localization
The subcellular localization of 4-Isopropyl-3-thiosemicarbazide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, 4-Isopropyl-3-thiosemicarbazide can be found in the nucleus, where it affects gene expression and DNA/RNA interactions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of 4-Isopropyl-3-thiosemicarbazide is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
1-amino-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXGKCDSJXKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365215 | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-36-2 | |
| Record name | 4-Isopropylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)



